2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. One common method includes the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation using trifluoroacetyl chloride. The cyclization reaction is then carried out in a mixed solvent of methanol and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of readily available raw materials, moderate reaction conditions, and efficient purification processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Compared to similar compounds, 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H14F3N5O |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14F3N5O/c1-18-9(4-10(17-18)11(12,13)14)6-15-8-5-16-19(7-8)2-3-20/h4-5,7,15,20H,2-3,6H2,1H3 |
InChI Key |
ILWVMVNJGSUFMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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